molecular formula C10H14OS B13481914 5-Neopentylthiophene-2-carbaldehyde

5-Neopentylthiophene-2-carbaldehyde

Cat. No.: B13481914
M. Wt: 182.28 g/mol
InChI Key: CCCWDZLGGLHOIN-UHFFFAOYSA-N
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Description

5-Neopentylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one sulfur atom. The presence of a neopentyl group and an aldehyde functional group at the 2-position of the thiophene ring makes this compound unique and of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-neopentylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur to form the thiophene ring

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale cyclization reactions using sulfur and hydrocarbons. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalysts .

Chemical Reactions Analysis

Types of Reactions: 5-Neopentylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Neopentylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-neopentylthiophene-2-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .

Comparison with Similar Compounds

Uniqueness: 5-Neopentylthiophene-2-carbaldehyde is unique due to the presence of the bulky neopentyl group, which influences its steric and electronic properties. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H14OS/c1-10(2,3)6-8-4-5-9(7-11)12-8/h4-5,7H,6H2,1-3H3

InChI Key

CCCWDZLGGLHOIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC=C(S1)C=O

Origin of Product

United States

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